4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide
Description
This compound belongs to the benzohydrazide class, characterized by a central benzene ring substituted with a carbohydrazide group (-CONHNH₂). The structure is further modified with a 3,4-dichlorobenzyloxy group at the 4-position and an (E)-phenylmethylidene moiety (benzylidene group) at the hydrazide nitrogen. The (E)-configuration ensures spatial orientation of the substituents, influencing biological activity and physicochemical properties .
Key structural features include:
- Electron-withdrawing chlorine atoms on the benzyloxy group, enhancing lipophilicity and membrane permeability.
- Conjugated hydrazone linkage (-NHN=CH-), enabling π-π interactions and hydrogen bonding, critical for binding to biological targets.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-19-11-6-16(12-20(19)23)14-27-18-9-7-17(8-10-18)21(26)25-24-13-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQIFYUVAMDLC-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 3,4-dichlorobenzyl alcohol with a suitable base and a halogenating agent to form the dichlorobenzyl ether.
Condensation reaction: The dichlorobenzyl ether is then reacted with benzenecarbohydrazide in the presence of a dehydrating agent to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research has indicated potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
Compounds with modifications to the benzyloxy group exhibit distinct biological and physicochemical profiles:
Key Findings :
- Chlorine position affects activity: The 3,4-dichloro substitution (target compound and A14) optimizes hydrophobic interactions in parasitic enzymes compared to mono-chloro derivatives .
- Thiosemicarbazone vs. Carbohydrazide: A14 replaces the carbohydrazide with a thiosemicarbazone (-NHN=CS-), improving anti-trypanosomal activity due to sulfur’s electron-withdrawing effects .
Modifications to the Hydrazone Moiety
Variations in the arylidene group alter electronic properties and binding affinities:
Key Findings :
Key Findings :
- A14 exhibits pan-anti-trypanosomatidic activity with low cytotoxicity, attributed to the 3,4-dichlorobenzyloxy group’s balance of lipophilicity and electronic effects .
- Methoxy substituents () reduce potency compared to chloro derivatives, likely due to decreased electron-withdrawing capacity .
Physicochemical Properties
Comparative data on solubility, stability, and acidity:
| Compound Name | Density (g/cm³) | Predicted pKa | LogP (Calculated) | Reference |
|---|---|---|---|---|
| Target Compound | 1.41 | 12.08 | 4.5 | |
| 4-[(4-Chlorobenzyl)oxy] Analogue () | 1.35 | 11.90 | 3.8 | |
| A14 () | 1.38 | 10.50 | 4.2 |
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide, also known by its CAS number 320423-55-0, is a compound of interest due to its potential biological activities. This article focuses on its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C21H16Cl2N2O2
- Molecular Weight : 399.28 g/mol
- Melting Point : Not specifically listed in the sources, but similar compounds suggest a range around 90-100 °C.
- Boiling Point : Predicted at approximately 422 °C.
- Density : Approximately 1.340 g/cm³.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. The following sections summarize key findings from different studies.
Anticancer Activity
- Mechanism of Action :
- Case Study :
Anti-inflammatory Effects
- Inhibition of Pro-inflammatory Cytokines :
- Animal Models :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
